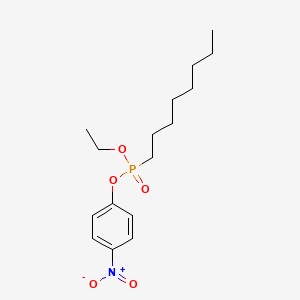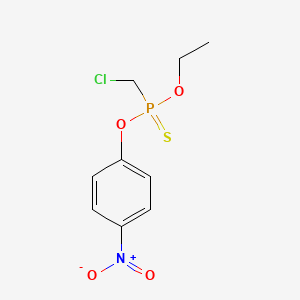
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester is an organophosphorus compound known for its use in various scientific and industrial applications This compound is characterized by its complex structure, which includes a phosphonothioic acid core with chloromethyl, ethyl, and p-nitrophenyl ester groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester typically involves the reaction of phosphonothioic acid derivatives with chloromethylating agents and subsequent esterification with p-nitrophenol. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction progress and the purity of the final product. The use of advanced analytical techniques such as gas chromatography and mass spectrometry is common to ensure the product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonothioic acid oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonothioic acid oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly those targeting neurological pathways.
Industry: Utilized in the production of pesticides and other agrochemicals due to its reactivity and effectiveness against pests.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of enzymes such as acetylcholinesterase. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged nerve signal transmission, which can be beneficial or detrimental depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar structure but with a phenyl group instead of a chloromethyl group.
Phosphorothioic acid, O-ethyl O-(p-nitrophenyl) O-phenyl ester: Contains an additional phenyl ester group.
Uniqueness
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where chloromethylation is required.
Eigenschaften
CAS-Nummer |
2425-19-6 |
|---|---|
Molekularformel |
C9H11ClNO4PS |
Molekulargewicht |
295.68 g/mol |
IUPAC-Name |
chloromethyl-ethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H11ClNO4PS/c1-2-14-16(17,7-10)15-9-5-3-8(4-6-9)11(12)13/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
IDSATHNHWPBOFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


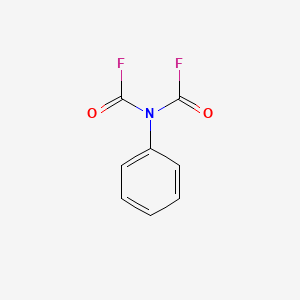
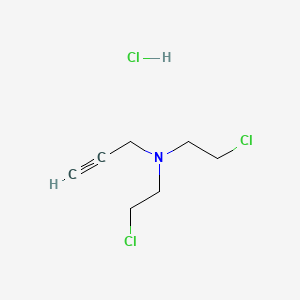
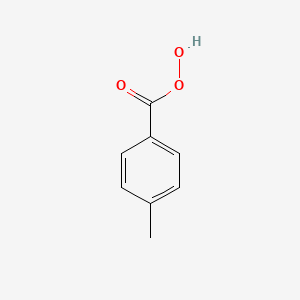
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)


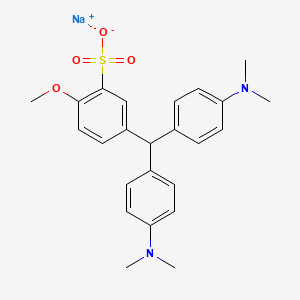
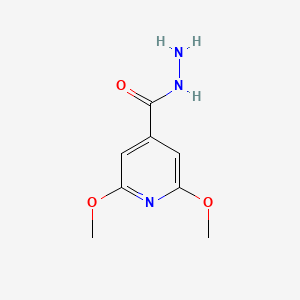
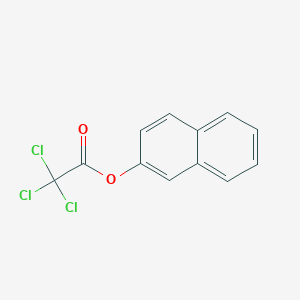
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
silyl}propyl acetate](/img/structure/B14742516.png)
